molecular formula C18H19N5O B2483359 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950255-36-4

1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2483359
CAS No.: 950255-36-4
M. Wt: 321.384
InChI Key: BXDKHWSUGXLKFD-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with structural motifs similar to 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidine derivatives have been developed as anticancer and anti-5-lipoxygenase agents, showcasing the role of triazole and related heterocycles in the design of therapeutic agents with potential applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Triazole derivatives, similar in core structure to the specified compound, have been extensively researched for their antimicrobial properties. Research has demonstrated the synthesis and antimicrobial evaluation of triazole compounds, highlighting their significance in addressing drug-resistant microbial infections (Fandaklı et al., 2012).

Antituberculosis Agents

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including triazole carboxamides, have contributed to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These studies signify the potential of triazole derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).

Inhibition of Enzymatic Activities

The manipulation of the triazole moiety, along with other heterocycles, has led to the creation of compounds that inhibit specific enzymatic activities crucial for the survival of pathogenic microorganisms. This approach is pivotal in the development of targeted therapies for various diseases, showcasing the versatility of triazole derivatives in drug discovery (Amaroju et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to have various biological activities, such as antiviral, anticancer, and antibacterial properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-14-6-8-16(9-7-14)23-13(2)17(21-22-23)18(24)20-12-15-5-4-10-19-11-15/h4-11H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDKHWSUGXLKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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